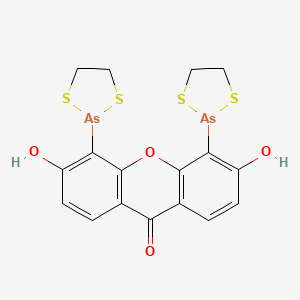

HOxAsH-bis(1,2-ethanedithiol)

Description

Overview of Dithiol-Based Ligands in Bioinorganic Chemistry

Dithiol-based ligands are organic compounds containing two thiol (-SH) groups. wikipedia.org In bioinorganic chemistry, these ligands are of particular interest due to their strong affinity for metal ions, including toxic heavy metals and essential metal cofactors in enzymes. funaab.edu.ngshivajicollege.ac.in The sulfur atoms in thiol groups are effective nucleophiles, readily forming stable coordination complexes with electrophilic metal ions. wikipedia.org This interaction is fundamental to the function of many biological molecules and processes.

The coordination chemistry of dithiol ligands with metals is diverse, with the geometry and stability of the resulting complexes depending on the specific metal ion and the structure of the dithiol ligand. ulisboa.pt For instance, 1,2-ethanedithiol (B43112) (EDT), a simple and commonly used dithiol, readily forms five-membered ring structures with metal ions. wikipedia.org This chelating effect enhances the stability of the metal-ligand complex. The study of these interactions provides insights into metal-protein binding, the mechanisms of metal-induced toxicity, and the design of chelating agents for therapeutic purposes. shivajicollege.ac.inwikipedia.org

Historical Context and Development of Biarsenical Fluorophores for Protein Labeling

The quest for methods to label specific proteins in living cells led to the development of biarsenical fluorophores. Before the advent of Green Fluorescent Protein (GFP), options for such labeling were limited and often invasive. ucsd.edu The breakthrough came in 1998 when Tsien and colleagues introduced a novel system based on a biarsenical derivative of fluorescein (B123965), named FlAsH (Fluorescein Arsenical Helix binder), and a genetically encoded tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys). nih.govresearchgate.netnih.gov

The development of this system was not without its challenges. Early attempts with other biarsenical compounds were unsuccessful. ucsd.edu The key innovations were the design of a stable arsenic-carbon bond and the use of a dithiol, such as 1,2-ethanedithiol (EDT), to cap the arsenic atoms. researchgate.net This dithiol cap serves multiple purposes: it prevents the arsenic from oxidizing, minimizes non-specific binding to other cellular components, and facilitates the molecule's transport across cell membranes. researchgate.net The biarsenical probe itself is non-fluorescent, but upon binding to the tetracysteine tag, it releases the dithiol caps (B75204) and becomes brightly fluorescent. nih.govmdpi.com This "profluorogenic" nature significantly improves the signal-to-noise ratio. researchgate.net

Following the success of FlAsH, other biarsenical probes with different spectral properties were developed, including ReAsH (a red-fluorescing resorufin (B1680543) derivative) and blue-fluorescing variants like CHoXAsH and HOxAsH. mdpi.comacs.org These developments expanded the palette of available tools, enabling multicolor imaging and fluorescence resonance energy transfer (FRET) experiments. plos.org

Fundamental Principles of Arsenic-Thiol Interactions in Biological Systems

The interaction between arsenic and thiol groups is a cornerstone of arsenic's biological activity and the function of biarsenical probes. Trivalent arsenic (As(III)), the oxidation state in biarsenical fluorophores, has a high affinity for sulfhydryl groups found in the amino acid cysteine. acs.orgnih.gov This strong interaction is due to the electrophilic nature of the arsenic atom and the nucleophilic character of the sulfur atom in the thiol group. wikipedia.org

When a biarsenical probe like HOxAsH-bis(1,2-ethanedithiol) encounters a protein containing a tetracysteine motif, the two arsenic atoms form covalent bonds with the four cysteine residues. nih.gov This binding event is highly specific and results in a stable complex. The formation of this complex is thermodynamically favored, driven by the exothermic nature of the arsenic-thiolate bond formation. acs.org The stability of this interaction is crucial for the effectiveness of biarsenical probes in protein labeling.

In a broader biological context, the affinity of arsenic for thiols is also the basis of its toxicity. Arsenic can bind to cysteine residues in various proteins, disrupting their structure and function. acs.orgnih.gov This can interfere with numerous cellular processes, including enzyme activity and DNA repair. acs.org Conversely, this same principle is exploited in chelation therapy, where dithiol compounds are used to bind and remove arsenic from the body. wikipedia.org

Research Significance of HOxAsH-bis(1,2-ethanedithiol) as an Advanced Chemical Probe

HOxAsH-bis(1,2-ethanedithiol) is a specialized biarsenical probe that offers distinct advantages for certain applications. As an oxidized derivative of fluorescein, it possesses unique spectral properties that can be valuable in multicolor imaging experiments. google.comgoogleapis.com While perhaps less commonly used than FlAsH or ReAsH, the availability of probes with different excitation and emission wavelengths is crucial for complex experimental designs, such as those involving FRET to study protein-protein interactions. acs.org

The development of a range of biarsenical probes, including HOxAsH, has significantly broadened the scope of protein labeling studies. These probes have been successfully employed in diverse research areas, including virology, neurobiology, and studies of protein aggregation. nih.gov The ability to specifically label proteins with small, minimally perturbing tags allows for the investigation of protein dynamics in their native cellular context, providing insights that would be difficult to obtain with other methods. frontiersin.org

The table below provides a summary of key biarsenical fluorophores and their properties.

| Probe Name | Fluorophore Core | Emission Color |

| FlAsH | Fluorescein | Green |

| ReAsH | Resorufin | Red |

| CHoXAsH | Oxidized Xanthene | Blue |

| HOxAsH | Oxidized Xanthene | Blue/Green |

This table is based on information from various sources and provides a general overview.

Properties

Molecular Formula |

C17H14As2O4S4 |

|---|---|

Molecular Weight |

560.4 g/mol |

IUPAC Name |

4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C17H14As2O4S4/c20-11-3-1-9-15(22)10-2-4-12(21)14(19-26-7-8-27-19)17(10)23-16(9)13(11)18-24-5-6-25-18/h1-4,20-21H,5-8H2 |

InChI Key |

RMVJBEHVAKJRPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C3=O)C=CC(=C4[As]5SCCS5)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hoxash Bis 1,2 Ethanedithiol

Synthesis of Key Precursors and Building Blocks

The foundation of the HOxAsH-bis(1,2-ethanedithiol) synthesis lies in the efficient preparation of its fundamental components: 1,2-Ethanedithiol (B43112) (EDT) and a suitably derivatized xanthone (B1684191) core.

Preparation of 1,2-Ethanedithiol (EDT)

1,2-Ethanedithiol (EDT), a colorless liquid with the formula C₂H₄(SH)₂, is a critical building block and an excellent ligand for metal ions. wikipedia.orgchemeurope.com It is commercially produced by reacting 1,2-dichloroethane (B1671644) with aqueous sodium bisulfide. wikipedia.org For laboratory-scale synthesis, several methods have been developed to achieve good yields while minimizing byproducts.

One common laboratory preparation involves the reaction of 1,2-dibromoethane (B42909) with thiourea, followed by hydrolysis. wikipedia.orgchemeurope.com This procedure, detailed in Organic Syntheses, is a reliable method for producing ethanedithiol. orgsyn.org Another approach is the reaction of alkylene halides with an alkali metal hydrosulfide (B80085); however, this method can be complicated by the formation of polymeric byproducts. google.comchemdad.com To circumvent this issue, processes using ethyl 2-mercaptoethylcarbonate with potassium or ammonium (B1175870) hydrosulfide have been developed, demonstrating improved outcomes. google.com

| Starting Materials | Reagents | Key Features | Reference |

|---|---|---|---|

| 1,2-Dichloroethane | Aqueous Sodium Bisulfide | Commercial method. | wikipedia.org |

| 1,2-Dibromoethane | Thiourea, followed by hydrolysis | Common and reliable laboratory method. | wikipedia.orgchemeurope.comorgsyn.org |

| Alkylene Halide | Alkali Metal Hydrosulfide | Prone to formation of polymeric byproducts. | google.comchemdad.com |

| Ethyl 2-mercaptoethylcarbonate | Potassium/Ammonium Hydrosulfide | Improved method to reduce byproducts. | google.com |

Derivatization of Xanthone Cores for Arsenic Introduction

The xanthone (9H-xanthen-9-one) structure forms the fluorescent core of the final compound. up.pt The synthesis of xanthones and their derivatives is well-established, with common methods including the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.ptnih.gov

For the synthesis of biarsenical probes like HOxAsH, the xanthone core must be specifically functionalized to allow for the introduction of arsenic atoms. A key strategy involves preparing a dihydroxylated xanthone which is then subjected to mercuration. acs.org For example, the synthesis of a related compound involved reacting 2-hydroxybenzoic acid with 1,3,5-trihydroxybenzene using Eaton's reagent to form the initial xanthone structure. nih.gov This core is then prepared for arsenic introduction by creating a dimercurated intermediate, typically using reagents like mercury bis(trifluoroacetate) or mercury diacetate. acs.org This pre-functionalization is a critical step that paves the way for the subsequent strategic placement of arsenic atoms onto the fluorophore backbone.

Multi-Step Synthesis of the HOxAsH Fluorophore Backbone

The construction of the complete HOxAsH fluorophore is a multi-step process that requires careful control over reaction sequences and conditions to ensure the desired product is formed with high yield and purity. vapourtec.comnih.gov

Strategic Introduction of Arsenic Atoms

The introduction of arsenic onto the xanthone core is the defining step in the synthesis of the HOxAsH backbone. The primary strategy employed for this class of molecules is a transmetalation reaction where a pre-installed functional group is replaced by an arsenic-containing moiety. acs.org

Following the derivatization of the xanthone core with mercury, the resulting dimercurated intermediate is reacted with an arsenic source, typically arsenic trichloride (B1173362) (AsCl₃). acs.org This reaction facilitates a mercury-for-arsenic exchange, strategically placing two arsenic atoms onto the fluorophore at the positions previously occupied by mercury. This method is highly effective for creating biarsenical derivatives of fluorescent dyes. While other general methods for forming carbon-arsenic bonds exist, such as using Grignard or organolithium reagents with arsenic halides, the mercuration-transmetalation sequence is the documented route for fluorescein- and resorufin-based biarsenicals (FlAsH and ReAsH), including the hydroxy-xanthone based HoXAsH. acs.orgwikipedia.org

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is essential for maximizing yield and ensuring the purity of the final product, a process that involves adjusting variables such as temperature, solvent, and reaction time. numberanalytics.comscielo.br The synthesis of complex organoarsenic compounds often presents unique challenges that must be addressed through careful optimization. nih.gov

A significant challenge in the synthesis of biarsenical fluorophores like HoXAsH is the poor solubility of the dimercurated intermediates, which can complicate purification and subsequent reactions. acs.org Optimization strategies focus on identifying solvent systems that can, to some extent, solubilize the intermediate without interfering with the transmetalation step. Furthermore, the purity of reagents is critical; for instance, in other organoarsenic syntheses, using freshly distilled reagents has been shown to be crucial for achieving reproducible and scalable results. nih.gov Monitoring the reaction progress, for example through thin-layer chromatography (TLC), allows for the determination of optimal reaction times, preventing the formation of degradation products that can occur with prolonged reaction periods. acs.org

| Parameter | Variable | Goal of Optimization | Reference |

|---|---|---|---|

| Solvent | Polarity, aprotic/protic nature | Improve solubility of intermediates, facilitate reaction. | acs.orgscielo.br |

| Temperature | Heating or cooling | Control reaction rate and minimize side reactions. | numberanalytics.comscielo.br |

| Reagent Purity | Freshly distilled or purified | Ensure high conversion and reproducibility. | nih.gov |

| Reaction Time | Duration of reaction | Maximize product formation while minimizing degradation. | acs.org |

Transmetalation Reactions for the Formation of HOxAsH-bis(1,2-ethanedithiol)

The final step in the synthesis is the formation of the stable HOxAsH-bis(1,2-ethanedithiol) product. This is accomplished through a transmetalation reaction that introduces the arsenic atoms, followed by complexation with 1,2-ethanedithiol (EDT).

The core transmetalation event, as previously described, involves reacting the dimercurated xanthone intermediate with arsenic trichloride (AsCl₃). acs.org This step yields the biarsenical fluorophore backbone, which contains reactive arsenic-chloride bonds. This intermediate is typically not isolated in a pure form but is directly reacted with a capping agent to confer stability.

The capping reaction involves the addition of excess 1,2-ethanedithiol (EDT). The sulfur atoms of EDT readily form strong, covalent bonds with the arsenic atoms, displacing the chlorides and creating two stable five-membered dithioarsolane rings. acs.org This final complexation is crucial as it yields the stable, usable form of the probe, referred to as HOxAsH-EDT₂ or HOxAsH-bis(1,2-ethanedithiol). The formation of the arsenic-sulfur bonds can be reversed under specific conditions, which is key to its utility in biological labeling, but the EDT-complexed form provides the necessary stability for storage and handling. acs.orgrsc.org

Role of 1,2-Ethanedithiol in the Final Coordination Step

1,2-Ethanedithiol (EDT) plays a multifaceted and critical role in the synthesis and application of biarsenical probes like HoXAsH-EDT₂. Its primary function in the synthesis is to act as a bidentate chelating agent, binding to the arsenic(III) centers in the final step. fishersci.cachemicalbook.com This coordination forms stable five-membered 1,3,2-dithiarsolane rings, which protect the reactive arsenic groups. acs.orgwikipedia.org

The key roles of EDT include:

Stabilization: The As-S bonds formed with EDT are strong, making the final HoXAsH-EDT₂ compound stable enough for purification and storage. wikipedia.org Trivalent arsenic compounds are known to bind strongly to pairs of thiol residues, a principle that underlies both their utility in probes and their biological toxicity. wikipedia.org

Modulation of Fluorescence: The dithiol-arsenic complex is essential for the functionality of biarsenical probes. In its EDT-bound state, the fluorescence of the core fluorophore is significantly limited or "quenched". nih.gov The fluorescence is only restored when the probe binds to a target with a higher affinity for the arsenic centers, such as a tetracysteine motif in a protein, displacing the EDT molecules. nih.govresearchgate.net

Control of Reactivity and Specificity: In biological applications, excess EDT can be used as a competitive inhibitor to minimize non-specific binding of the biarsenical probe to endogenous single or paired cysteine residues in proteins. acs.orgthermofisher.com Furthermore, the binding of the probe to its intended tetracysteine target is reversible. The addition of millimolar concentrations of EDT can effectively strip the probe from the protein, providing a level of experimental control. acs.orgwikipedia.org

The equilibrium between the EDT-bound probe and the protein-bound probe is central to its application. Low micromolar concentrations of EDT favor the formation of the highly specific probe-protein adduct, while high millimolar concentrations can reverse it. acs.orgwikipedia.org

Table 1: Physicochemical Properties of 1,2-Ethanedithiol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆S₂ | |

| Molecular Weight | 94.20 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless liquid | chemicalbook.com |

| Boiling Point | 144-146 °C | sigmaaldrich.com |

| Melting Point | -41 °C | sigmaaldrich.com |

| Density | 1.123 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.558 | sigmaaldrich.com |

Investigation of Alternative Dithiol Ligands in Analogous Reactions

While 1,2-ethanedithiol is the most commonly used dithiol for capping biarsenical probes, researchers have investigated other dithiol ligands in analogous reactions, either as alternatives for probe synthesis or as tools to study arsenic-thiol interactions. The choice of dithiol can influence the probe's stability, solubility, and off-rate from its biological target.

Notable alternative dithiols include:

2,3-Dimercaptopropanol (BAL): British Anti-Lewisite, or BAL, is frequently cited as an alternative to EDT. acs.org It serves a similar purpose as a competitive inhibitor to reduce nonspecific background labeling in cellular imaging experiments. thermofisher.com

1,3-Propanedithiol (PDT): In early developmental work on biarsenical probes, PDT was used to complex the reaction products to aid in the separation and purification of the desired compound from complex mixtures. ucsd.edu

Aromatic Dithiols: Other research has focused on synthesizing arsenic(III) complexes with aromatic dithiols like 1,2-benzenedithiol and toluene-3,4-dithiol . nih.govnih.govresearchgate.net These studies, while often aimed at creating compounds for toxicological or therapeutic evaluation rather than fluorescent probes, provide fundamental insights into the structural and spectroscopic properties of arsenic-dithiol complexes. nih.govnih.gov

Biomimetic Dithiols: To better understand arsenic's behavior in biological systems, ligands such as 2,6-bis(mercaptomethyl)pyridine and 1,3-dimercapto-m-xylene have been synthesized to react with arsenic ions. core.ac.uk These ligands are designed to mimic the arrangement of cysteine residues in proteins, providing model systems for the chelating effect that drives the tight binding of arsenicals to protein dithiols. core.ac.uk

The exploration of different dithiol ligands is crucial for fine-tuning the properties of arsenic-based chemical tools for a variety of applications, from protein labeling to the development of therapeutic agents. nih.gov

Table 2: Investigated Alternative Dithiol Ligands for Arsenic Complexation

| Dithiol Ligand | Context of Investigation | Reference |

|---|---|---|

| 2,3-Dimercaptopropanol (BAL) | Used as a competitor dithiol to reduce non-specific binding of biarsenical probes. | acs.orgthermofisher.com |

| 1,3-Propanedithiol (PDT) | Used during purification of early biarsenical preparations. | ucsd.edu |

| 1,2-Benzenedithiol | Synthesis of neutral AsX(LS₂) complexes for structural and toxicological studies. | nih.govnih.gov |

| Toluene-3,4-dithiol | Synthesis of neutral AsX(LS₂) complexes for structural and toxicological studies. | nih.govnih.gov |

| 2,6-bis(mercaptomethyl)pyridine | Used as a biomimetic ligand to model arsenic binding to protein cysteine residues. | core.ac.uk |

Advanced Purification and Isolation Techniques for the Biarsenical Compound

The purification of HoXAsH-EDT₂ and similar biarsenical probes is a critical step that directly impacts their performance and specificity. The crude reaction mixture following synthesis often contains unreacted starting materials, byproducts, and a complex array of polysubstituted compounds. acs.org Advanced chromatographic methods are essential for isolating the desired product with high purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of biarsenical compounds. nih.govrsc.org

Method: Reverse-phase HPLC (RP-HPLC) is particularly effective. The crude product, dissolved in a suitable solvent, is injected into a column (e.g., C18). A gradient of organic solvent (like methanol (B129727) or acetonitrile) and water is used to elute the components based on their hydrophobicity. acs.orgrsc.org

Fraction Collection: The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the desired biarsenical probe are collected. Purity is often assessed by re-analyzing the collected fractions by HPLC. rsc.org

Isolation: The pooled, pure fractions are then concentrated, typically using a rotary evaporator, and the remaining solvent is removed under vacuum (e.g., using a Speed Vac). It is noted that care must be taken to avoid over-drying the solid product, which can lead to degradation. rsc.org

An interesting aspect of the purification strategy involves the use of dithiols themselves. In early syntheses where the reaction yielded a complex mixture, the desired biarsenical could be selectively complexed with dithiols like EDT or PDT. ucsd.edu This complexation alters the compound's properties, facilitating its separation from the unreacted starting materials and byproducts before final isolation. ucsd.edu

The final purity of the biarsenical probe is paramount and is typically confirmed using a combination of HPLC and ESI-MS to ensure the correct molecular weight and absence of significant impurities. acs.orgrsc.org

Coordination Chemistry and Ligand Binding Mechanisms of Hoxash Bis 1,2 Ethanedithiol

Molecular Architecture and Ligand Properties of the 1,2-Ethanedithiol (B43112) Moiety

The HOxAsH-EDT₂ compound features a 3,6-dihydroxyxanthone fluorophore core functionalized with two arsenic atoms. acs.org Each arsenic atom is chelated by a molecule of 1,2-ethanedithiol (EDT), forming a 1,3,2-dithiarsolane ring. wikipedia.orgresearchgate.net This dithiol ligand serves a crucial protective role, preventing the trivalent arsenic from reacting with endogenous single or paired thiol groups present in cellular proteins, which would otherwise lead to nonspecific labeling and toxicity. acs.orgcore.ac.uk

The 1,2-ethanedithiol moiety is a small, flexible dithiol that forms a stable five-membered ring with the arsenic atom. This chelation stabilizes the arsenic in its trivalent state and renders the entire HOxAsH-EDT₂ molecule largely non-fluorescent. acs.orgfrontiersin.org The As-S bonds within the dithiarsolane ring are covalent but are susceptible to displacement by the tetracysteine motif, which presents a thermodynamically more favorable binding site. core.ac.uk The use of EDT as a protecting group is a key design feature that ensures the specificity of the probe for its intended target. mdpi.com

Specificity and Affinity of Arsenic-Thiol Interactions within HOxAsH-bis(1,2-ethanedithiol)

The high specificity and affinity of HOxAsH-EDT₂ for the tetracysteine tag are central to its utility. Trivalent arsenic has a well-established strong affinity for thiol groups. mdpi.com While a single arsenic atom can bind to a pair of thiols, the presence of two arsenic atoms in the HOxAsH molecule, with a specific spatial arrangement, allows for cooperative binding to the four cysteine residues of the TC tag. acs.org This results in a highly stable complex.

The tetracysteine motif, particularly with the sequence CCPGCC, has been optimized to provide high-affinity binding. wikipedia.org The peptide is believed to adopt a hairpin-like conformation to present the four cysteine thiols in the correct geometry for chelation of the two arsenic atoms. nih.govfrontiersin.org This specific arrangement of four thiol groups creates a binding site that is rare in endogenous proteins, contributing to the high specificity of the probe. frontiersin.org The dissociation constant (Kd) for the binding of similar biarsenical probes like FlAsH to tetracysteine peptides has been reported to be in the picomolar to nanomolar range, indicating a very tight binding interaction. acs.org

Mechanisms of Chelation and Complex Formation

The binding of HOxAsH-EDT₂ to a tetracysteine-tagged protein occurs through a ligand exchange reaction. The four cysteine residues of the TC tag displace the two EDT molecules from the arsenic centers of the probe. core.ac.uk This process is thermodynamically driven, as the formation of the complex with the tetracysteine motif is more stable than the HOxAsH-EDT₂ adduct. core.ac.uk

The chelation involves the formation of two covalent bonds between each arsenic atom and a pair of cysteine residues from the TC tag. core.ac.uk It is proposed that the cysteine pairs at positions i, i+1 and i+4, i+5 of the peptide sequence each chelate one of the arsenic atoms. acs.org This results in a rigid and constrained structure that holds the fluorophore in a conformationally restricted state, which is key to the observed increase in fluorescence. acs.org

Dynamics of Ligand Displacement: Competitive Binding by Endogenous Thiols

While the tetracysteine motif provides a high-affinity binding site, the interaction is reversible. The presence of small-molecule dithiols in the cellular environment can influence the binding equilibrium. Micromolar concentrations of dithiols like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) are often added during labeling procedures to minimize nonspecific binding to endogenous proteins that may contain pairs of cysteines. acs.orgnih.gov These exogenous dithiols can outcompete single or paired endogenous thiols for binding to the biarsenical probe.

Conversely, high concentrations (millimolar) of these same dithiols can be used to displace the HOxAsH from the tetracysteine tag, effectively stripping the fluorescent label from the target protein. acs.orgnih.gov This reversibility can be advantageous for certain experimental designs. Monothiols, such as β-mercaptoethanol, can also compete for binding, but are generally less effective than dithiols at displacing the probe from the tetracysteine motif. acs.orgnih.gov

Mechanism of Fluorophore Quenching in the HOxAsH-bis(1,2-ethanedithiol) Adduct

In its EDT-bound form, the fluorescence of the HOxAsH fluorophore is significantly quenched. acs.org This quenching is thought to occur through mechanisms such as photoinduced electron transfer (PeT) or vibrational de-excitation. acs.org The flexible 1,2-ethanedithiol ligands allow for non-radiative decay pathways for the excited state of the fluorophore.

Upon binding to the rigid tetracysteine motif, the fluorophore becomes more conformationally constrained. acs.org This rigidity inhibits the non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield. acs.orgacs.org Studies on the related probe ReAsH suggest a "rotamer-restricted" model, where fluorescence is dependent on the relative orientation of the fluorophore and the arsenic chelate. acs.org The binding to the tetracysteine tag locks the molecule in a fluorescent-competent conformation. This "turn-on" fluorescence mechanism is highly beneficial as it reduces background signal from unbound probe molecules. nih.gov Blue-fluorescing biarsenicals like HOxAsH-EDT₂ have been shown to exhibit a greater than 20-fold enhancement in fluorescence upon binding to a tetracysteine peptide. acs.org

Equilibrium and Kinetic Analysis of Tetracysteine Peptide Binding

The binding of biarsenical probes to tetracysteine peptides can be characterized by its equilibrium and kinetic parameters. The formation of the complex is a reversible process that can be described by an equilibrium dissociation constant (Kd). nih.gov For high-affinity motifs, this value is typically in the low nanomolar to picomolar range, signifying a very stable complex. acs.org

Kinetic studies have shown that the association of the probe with the peptide can be a multi-step process. For instance, analysis of peptide binding to the TAP transport complex revealed a fast initial association step followed by a slower isomerization of the complex. nih.gov The rate of association is dependent on the concentrations of both the probe and the tagged protein. The dissociation of the complex is generally slow, especially for high-affinity peptide sequences, but can be accelerated by the addition of competing dithiols. acs.org The kinetics of binding and dissociation can be influenced by the specific amino acid sequence of the tetracysteine tag and the flanking residues. nih.govmdpi.com

Table of Binding Affinities for Biarsenical Probes

| Probe | Tetracysteine Motif | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| FlAsH | Model Tetracysteine Peptides | ~10-11 M | acs.org |

| FlAsH | CCPGCC | High Affinity | wikipedia.org |

| ReAsH | FLNCCPGCCMEP | High Affinity | nih.gov |

Spectroscopic Characterization and Photophysical Properties of Hoxash Bis 1,2 Ethanedithiol

Electronic Absorption and Emission Spectroscopy of HOxAsH-bis(1,2-ethanedithiol)

The electronic absorption and emission characteristics of HOxAsH-bis(1,2-ethanedithiol) are central to its function as a fluorogenic probe. The molecule itself is largely non-fluorescent, a property that contributes to low background signal in labeling applications.

Analysis of Excitation and Emission Maxima

Upon binding to a tetracysteine motif (a sequence of four cysteine residues) within a protein, HOxAsH-bis(1,2-ethanedithiol) undergoes a significant conformational change that locks the fluorophore in a fluorescent state. This results in a substantial increase in fluorescence intensity, reported to be over 20-fold. nih.gov The resulting complex exhibits distinct excitation and emission maxima.

Specifically, the HOxAsH-tetracysteine peptide complex has an excitation maximum of approximately 380 nm and an emission maximum of about 430 nm, placing its fluorescence in the blue region of the visible spectrum. nih.gov

| Spectroscopic Property | Wavelength (nm) |

| Excitation Maximum (Bound) | ~380 |

| Emission Maximum (Bound) | ~430 |

Table 1: Excitation and emission maxima for HOxAsH-bis(1,2-ethanedithiol) bound to a tetracysteine peptide. nih.gov

Spectral Shifts and Environmental Sensitivity

The photophysical properties of xanthone-based dyes, the class to which HOxAsH-bis(1,2-ethanedithiol) belongs, are known to be sensitive to the local environment. Generally, xanthone (B1684191) derivatives exhibit a red-shift (a shift to longer wavelengths) in their absorption and emission spectra with increasing solvent polarity. nih.govnih.gov This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. nih.gov

While specific studies on the environmental sensitivity of HOxAsH-bis(1,2-ethanedithiol) are not widely available, it is anticipated to follow this general trend. The significant fluorescence enhancement upon binding to the tetracysteine motif is a prime example of its sensitivity to the immediate environment, transitioning from a largely non-emissive state in aqueous solution to a highly fluorescent state within the protein-binding pocket.

Fluorescence Enhancement Mechanisms Upon Specific Ligand Binding

The substantial increase in fluorescence quantum yield of HOxAsH-bis(1,2-ethanedithiol) upon binding to a tetracysteine motif is a key feature of its utility. In its unbound state, the fluorescein-based core is quenched. This quenching is thought to occur through mechanisms such as vibrational deactivation or photoinduced electron transfer involving the dithioarsolane groups. nih.gov

Upon binding to the four cysteine residues of the target peptide, the arsenic atoms form stable covalent bonds with the thiol groups. This binding event restricts the rotational freedom of the molecule, creating a more rigid and constrained structure. This rigidity hinders the non-radiative decay pathways that are dominant in the unbound state, leading to a dramatic increase in fluorescence. nih.gov The formation of this stable complex effectively "turns on" the fluorescence of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For HOxAsH-bis(1,2-ethanedithiol), ¹H NMR has been used to confirm its structure. The ¹H NMR spectrum of the biarsenical in d6-DMSO shows characteristic signals for the ethanedithiol (EDT) protons, although these can be partially obscured by the water peak, and distinct aromatic proton signals. nih.gov

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) |

| HOxAsH−EDT2 Dimercurated intermediate | d6-DMSO | 7.07 (d, 2H, H-2,7), 7.97 (d, 2H, H-1,8), 10.7 (s, 2H, OH) |

| HOxAsH−EDT2 Biarsenical | d6-DMSO | 3.3 (m, part obscured by H2O, EDT), 6.91 (d, 2H, H-2, 7), 8.00 (d, 2H, H-1, 8), 11.4 (br s, 2H, OH) |

Table 2: ¹H NMR data for HOxAsH-bis(1,2-ethanedithiol) and its dimercurated intermediate. nih.gov

NMR studies on similar biarsenical-tetracysteine peptide complexes have provided detailed structural insights, revealing, for instance, a hairpin-like turn in the peptide backbone upon binding to the dye. Such structural information is crucial for understanding the basis of the fluorescence enhancement.

Mass Spectrometry for Molecular Weight Verification and Complex Characterization

Mass spectrometry is an essential technique for confirming the molecular weight of synthesized compounds and characterizing their complexes. Electrospray ionization mass spectrometry (ES-MS) has been successfully employed to verify the molecular weight of HOxAsH-bis(1,2-ethanedithiol). The positive ion mode ES-MS spectrum shows a signal corresponding to the protonated molecule [M+H]⁺, confirming the expected molecular weight. nih.gov

Furthermore, mass spectrometry has been used to characterize the complex formed between HOxAsH-bis(1,2-ethanedithiol) and a tetracysteine-containing peptide. The mass spectrum of the complex shows signals corresponding to the intact complex, providing direct evidence of the binding stoichiometry and confirming the molecular weight of the labeled peptide. nih.gov

| Species | Ionization Mode | Observed m/z | Calculated Mass |

| HOxAsH−EDT2 | ES-MS (+ve) | 560.6 [M+H]⁺ | 559.8 |

| HOxAsH−EDT2-Peptide Complex | ES-MS (+ve) | 1427.5 [M+H]⁺, 714.1 [M+2H]²⁺ | 1426.27 |

Table 3: Mass spectrometry data for HOxAsH-bis(1,2-ethanedithiol) and its peptide complex. nih.gov

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

For xanthone derivatives, IR spectroscopy is useful for identifying key functional groups. nih.govtandfonline.com The spectrum of HOxAsH-bis(1,2-ethanedithiol) would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl groups.

C=O stretching of the xanthone carbonyl group.

C-O-C stretching of the ether linkage in the xanthone ring.

Aromatic C-H and C=C stretching vibrations.

As-S stretching from the dithioarsolane rings.

S-H stretching would be absent, confirming the cyclized form with 1,2-ethanedithiol (B43112).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR, providing information on the homo-nuclear bonds within the aromatic system and the disulfide bonds if any were present as impurities. tandfonline.commt.com The analysis of both IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and thus verifying its structure.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| HOxAsH-bis(1,2-ethanedithiol) or HOxAsH-EDT2 | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one |

| d6-DMSO | Deuterated dimethyl sulfoxide |

| ES-MS | Electrospray ionization mass spectrometry |

| IR | Infrared |

| NMR | Nuclear Magnetic Resonance |

| EDT | 1,2-ethanedithiol |

Advanced Spectroscopic Probes: Fluorescence Anisotropy Measurements for Rotational Dynamics

Fluorescence anisotropy is a powerful technique employed to investigate the rotational motion of fluorescent molecules. The methodology is based on the principle of photoselective excitation, where fluorophores are excited by polarized light. Preferential excitation occurs for molecules with their transition dipoles aligned parallel to the light's polarization. The resulting emission is also polarized, and the degree of this polarization, known as anisotropy, yields information about the fluorophore's rotational mobility during its excited-state lifetime. nih.gov For a small, freely rotating fluorescent molecule in a low-viscosity solution, the rotational correlation time is brief, causing rapid depolarization of the emitted light and a low fluorescence anisotropy value. In contrast, if the molecule's rotation is hindered, such as by binding to a larger macromolecule or being in a highly viscous medium, the anisotropy will be higher. nih.govdtic.mil

While direct fluorescence anisotropy data for HOxAsH-bis(1,2-ethanedithiol) are not extensively available in published research, comprehensive studies on the analogous biarsenical probe FlAsH (4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein) offer valuable insights into the anticipated behavior of HOxAsH. FlAsH, which shares the xanthene scaffold with HOxAsH, is designed to bind to tetracysteine motifs within proteins. ualberta.caresearchgate.net Upon binding to a tetracysteine tag on a protein, the rotational movement of FlAsH becomes significantly restricted, effectively "locking" it to the much slower tumbling motion of the host protein. ualberta.ca This restriction leads to a notable increase in fluorescence anisotropy, establishing it as an excellent probe for monitoring protein dynamics and interactions. ualberta.caplos.org

A key parameter obtained from time-resolved fluorescence anisotropy decay measurements is the rotational correlation time (θ), which represents the time required for a molecule to rotate by approximately one radian. nih.gov For a small, freely rotating fluorophore, θ is typically in the sub-nanosecond range. However, for FlAsH bound to a protein such as calmodulin, the rotational correlation time has been measured at approximately 7.1 ± 0.3 ns, reflecting the rotation of the entire protein-probe complex. uri.edu This is in stark contrast to the sub-0.5 ns rotational correlation time of a fluorescein (B123965) dye attached to the same protein via a flexible linker, underscoring the rigid attachment of the biarsenical probe. uri.edu Given the structural similarities, HOxAsH-bis(1,2-ethanedithiol) is expected to demonstrate comparable behavior, with its fluorescence anisotropy being highly responsive to its binding state and the rotational dynamics of its molecular environment.

Steady-state fluorescence anisotropy (r) can be affected by factors like homo-FRET (Förster Resonance Energy Transfer between identical fluorophores), which can cause depolarization and a reduction in the measured anisotropy. plos.org This effect is particularly relevant when studying aggregated proteins labeled with biarsenical probes. plos.org The following table summarizes typical fluorescence anisotropy parameters for related biarsenical probes, which can serve as a benchmark for the expected values for HOxAsH-bis(1,2-ethanedithiol).

Table 1: Fluorescence Anisotropy Parameters of Analogous Biarsenical Probes

| Fluorophore-System | Rotational Correlation Time (θ) (ns) | Limiting Anisotropy (r∞) | Reference |

|---|---|---|---|

| FlAsH-Calmodulin | 7.1 ± 0.3 | Data not available | uri.edu |

| FITC-Calmodulin | <0.5 | Data not available | uri.edu |

| Monomeric AS-C4-FlAsH | High anisotropy, specific value not stated | Data not available | plos.org |

| Aggregated AS-C4-FlAsH | Very low anisotropy (due to homo-FRET) | Data not available | plos.org |

Ultrafast Spectroscopy for Excited-State Dynamics

Ultrafast spectroscopy techniques, including femtosecond transient absorption and fluorescence upconversion, are essential for examining the complex sequence of events that a molecule undergoes immediately after light absorption. photonics.comnd.edu These methods enable the real-time observation of processes such as internal conversion, intersystem crossing, vibrational relaxation, and charge transfer, which occur on timescales from femtoseconds to nanoseconds. photonics.comacs.org For fluorescent probes like HOxAsH-bis(1,2-ethanedithiol), a thorough understanding of these ultrafast dynamics is vital for characterizing their photophysical properties and optimizing their use in various applications.

Specific ultrafast spectroscopic data for HOxAsH-bis(1,2-ethanedithiol) are not currently available in the scientific literature. Nevertheless, research on related xanthene dyes and other organometallic complexes provides a basis for predicting its excited-state behavior. The photophysics of xanthene dyes, which form the core structure of HOxAsH, are known to be sensitive to their environment. icrc.ac.irresearchgate.netnih.gov For example, solvent polarity can alter the energy levels of the excited states, thereby influencing the rates of radiative and non-radiative decay processes. researchgate.net

Table 2: Excited-State Lifetimes of Analogous and Related Compounds

| Compound/System | Excited-State Lifetime (τ) | Method | Reference |

|---|---|---|---|

| FlAsH-EDT₂ (bound to tetracysteine) | Not specified, but fluorescence is enhanced | Steady-state fluorescence | ualberta.ca |

| ReAsH-EDT₂ (bound to tetracysteine) | Not specified, but fluorescence is enhanced | Steady-state fluorescence | ualberta.ca |

| BODIPY derivatives (in Toluene) | 24–100 μs (triplet state) | Nanosecond-millisecond pump-probe transient absorption | uminho.pt |

| Rotational lifetime of MAPbI₃ | ~1 ps to ~14 ps | Linear IR spectroscopy and QENS | amolf.nl |

Mentioned Compounds

Reactivity and Mechanistic Insights into Hoxash Bis 1,2 Ethanedithiol Interactions

Thiol-Exchange Reactions and Their Impact on Ligand Stability

The stability of the HOxAsH-EDT2 complex is critically dependent on thiol-exchange reactions. The two arsenic atoms of the HOxAsH core are initially protected by 1,2-ethanedithiol (B43112) (EDT) molecules, forming dithioarsolane rings. acs.orginstras.com This "capped" form of the probe is non-fluorescent and cell-permeable. The binding of HOxAsH to a tetracysteine tag is a reversible equilibrium process. wikipedia.org

The presence of a small amount of a dithiol, such as EDT, is crucial during the labeling process to minimize nonspecific binding. mdpi.cominstras.com These dithiol antidotes compete with endogenous single or paired thiol groups on other proteins for binding to the biarsenical dye, thereby enhancing the specificity for the engineered tetracysteine motif. acs.orginstras.com However, at high concentrations (millimolar range), these same dithiols can reverse the specific binding by displacing the tetracysteine tag from the HOxAsH molecule, a property that can be utilized to strip the label from the target protein if needed. instras.com The stability of the biarsenical-tetracysteine complex is such that it can withstand denaturing conditions like those found in SDS-PAGE. acs.org

| Compound | Role in Thiol-Exchange | Effect on HOxAsH Stability |

| 1,2-Ethanedithiol (EDT) | Protects arsenic atoms, minimizes nonspecific binding | High concentrations can reverse binding to tetracysteine tag |

| 2,3-Dimercaptopropanol (BAL) | Dithiol antidote, can reverse nonspecific binding | Tighter binding to biarsenicals than EDT, can strip the label |

| Tetracysteine Motif | High-affinity binding site for HOxAsH | Forms a stable, fluorescent complex |

Reactivity with Proteinaceous Thiol Groups and Engineered Tags

The primary mode of action for HOxAsH-EDT2 involves its specific reactivity with the thiol groups of cysteine residues within an engineered tetracysteine tag. This tag typically has the sequence Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Xaa' can be any amino acid other than cysteine. acs.org The four cysteine thiols must be in a reduced state to react with the biarsenical probe. acs.orgnih.gov

The reaction involves the displacement of the two EDT molecules by the four cysteine residues of the tag, forming stable covalent bonds between the arsenic atoms and the sulfur atoms of the cysteines. This binding event is highly specific due to the rigid spacing of the two arsenic atoms in the HOxAsH molecule, which complements the spacing of the cysteine pairs in the tetracysteine motif. acs.org While the interaction with a single arsenic and a pair of thiols is a known chemical phenomenon, the dual arsenic structure of HOxAsH provides enhanced affinity and specificity. acs.org

It is important to note that biarsenical probes can exhibit some nonspecific binding to endogenous cysteine-rich proteins. wikipedia.orgresearchgate.net This background fluorescence can be a limiting factor, especially for detecting proteins expressed at low levels. nih.gov The use of dithiol antidotes like EDT helps to mitigate this issue. researchgate.net

Chemical Stability and Degradation Pathways of the Biarsenical Core

The biarsenical core of probes like HOxAsH is generally stable under typical biological conditions. The arsenic-carbon bonds within the fluorophore are robust. However, the arsenic-sulfur bonds are subject to exchange with other thiols, as discussed previously.

One known degradation pathway involves the reaction with mercury (II) ions. The addition of mercury (II) acetate (B1210297) can lead to the irreversible hydrolysis of the arsenic-sulfur bonds. acs.org This reaction can be monitored spectroscopically and results in a shift in the absorption spectrum of the fluorophore. acs.org In the absence of such strong reagents, the biarsenical core, particularly when complexed with the tetracysteine tag, demonstrates considerable stability, even under denaturing conditions used in techniques like SDS-PAGE. acs.orgbris.ac.uk

Unquenching Mechanism upon Specific Tetracysteine Motif Recognition

A key feature of biarsenical probes like HOxAsH-EDT2 is the significant increase in fluorescence upon binding to their target tetracysteine motif. In its free, EDT-bound state, the fluorescence of the core fluorophore is strongly quenched. acs.org This quenching is attributed to mechanisms such as vibrational deactivation or photoinduced electron transfer involving the dithioarsolane substituents. acs.org

Upon binding to the four cysteine residues of the target tag, the arsenic atoms become part of a more rigid and constrained structure. This increased rigidity hinders the non-radiative decay pathways that are responsible for quenching the fluorescence. acs.org The result is a dramatic enhancement of the quantum yield of the fluorophore, leading to a bright fluorescent signal that indicates successful labeling of the target protein. acs.org This "unquenching" phenomenon is highly advantageous as it improves the signal-to-noise ratio by reducing the background fluorescence from unbound probes. acs.orgresearchgate.net

Influence of Local Microenvironment on Reactivity and Fluorophore Activity

The local microenvironment surrounding the biarsenical-tetracysteine complex can influence both the reactivity of the probe and the properties of the resulting fluorophore. For the binding reaction to occur, the local environment must be sufficiently reducing to maintain the cysteine thiols in their reduced state. acs.orgnih.gov This is generally the case in the cytoplasm, but more oxidizing environments like the endoplasmic reticulum may inhibit labeling. acs.org

The fluorescence properties of the bound probe, such as its quantum yield and emission spectrum, can also be sensitive to the local microenvironment. nih.govmdpi.com Factors like the polarity and viscosity of the surrounding medium can affect the fluorescence signal. mdpi.com For example, the specific amino acid residues flanking the tetracysteine core can influence the fluorescence quantum yield and the stability of the complex. nih.govnih.gov Optimized tag sequences have been developed to enhance fluorescence and improve resistance to dithiol competitors, leading to better contrast in imaging experiments. nih.gov Additionally, the rigid attachment of the fluorophore to the protein backbone via the biarsenical-tetracysteine linkage can result in high fluorescence anisotropy, which can be used to study protein dynamics. acs.org

Computational Chemistry and Theoretical Studies of Hoxash Bis 1,2 Ethanedithiol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the electronic structure and the nature of the arsenic-thiol bonding in biarsenical probes. While specific studies on HOxAsH-bis(1,2-ethanedithiol) are not extensively documented in public literature, research on analogous compounds such as ReAsH (a resorufin-based biarsenical dye) provides valuable insights. Hartree-Fock calculations have been employed to investigate the molecular orbital energy landscape of ReAsH complexed with 1,2-ethanedithiol (B43112) (EDT2). escholarship.org These calculations are crucial for understanding the electronic transitions that give rise to the fluorogenic properties of these molecules.

A key finding from these theoretical studies is the concept of "rotamer-restricted fluorogenicity". escholarship.org The fluorescence of the biarsenical dye is highly dependent on the relative orientation of the aryl chromophore and the arsenic chelate. escholarship.org Quantum calculations indicate that the energy difference between the highest occupied molecular orbital (HOMO) centered on the arsenic and the HOMO of the fluorophore is critically dependent on the As-aryl dihedral angles. escholarship.org This explains why the dye is fluorescent only in specific conformations, typically when bound to a tetracysteine motif which restricts the rotation around the As-aryl bonds.

The bonding between the arsenic atoms and the cysteine residues of the target protein is a reversible covalent interaction. The formation of the stable dithioarsolane rings upon binding to a tetracysteine tag is entropically favored. wikipedia.org The strength and specificity of this interaction are influenced by the electronic properties of both the biarsenical probe and the amino acid sequence of the tetracysteine tag. acs.orgbioorganic-chemistry.com

Molecular Dynamics Simulations of HOxAsH-bis(1,2-ethanedithiol) and its Complexes

Molecular dynamics (MD) simulations have provided dynamic views of biarsenical probes and their interactions with proteins. These simulations offer insights into the conformational flexibility, solvent accessibility, and stability of the biarsenical-protein complexes. Studies on FlAsH (Fluorescein Arsenical Hairpin), a structurally similar compound to HOxAsH, have been particularly informative.

MD simulations of a peptide containing both a tetracysteine motif for FlAsH binding and a ybbR motif were conducted to explore its conformational space over a 300-nanosecond timescale. nih.govresearchgate.net These simulations demonstrated that both labeling motifs remain accessible to the solvent, which is crucial for efficient and specific labeling reactions. nih.govresearchgate.net The simulations also provided information on the structural stability of the peptide upon fluorophore attachment and the distribution of distances between co-localized fluorophores, which is essential for applications like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net

Furthermore, MD simulations have been used to identify specific amino acid residues that can dynamically quench the fluorescence of the bound biarsenical dye through photoinduced electron transfer (PET). nih.gov For instance, in a study of a FlAsH-labeled peptide, MD simulations showed that N-terminal histidines could come into close contact with the fluorophore, leading to dynamic quenching. nih.gov This sensitivity of biarsenical probes to their local environment, as revealed by MD simulations, can be exploited to study protein conformational dynamics.

| MD Simulation Parameter | Finding | Reference |

| Simulation Timescale | 300 ns | nih.govresearchgate.net |

| System | Peptide with FCM and ybbR motifs | nih.govresearchgate.net |

| Key Observation | Solvent accessibility of labeling motifs | nih.govresearchgate.net |

| Application | FRET, understanding dynamic quenching | nih.gov |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of biarsenical fluorophores. TD-DFT calculations can accurately predict the absorption and emission spectra of complex molecules like fluorescein (B123965) and its derivatives. researchgate.netarxiv.orgdiva-portal.orgrsc.orgnih.gov

A combined experimental and theoretical study on fluorinated fluoresceins and their biarsenical derivatives demonstrated the utility of this approach. uleth.ca Theoretical calculations can help to understand the effects of chemical modifications, such as halogenation, on the photophysical properties of the dyes, including their pH sensitivity and photostability. researchgate.net

The fluorogenic nature of biarsenicals, where fluorescence is significantly enhanced upon binding to the tetracysteine motif, can be explained by theoretical models of photoinduced electron transfer (PET). uleth.ca In the unbound state, rotational freedom around the arsenic-aryl bonds allows for efficient non-radiative decay pathways, quenching fluorescence. escholarship.org Upon binding, this rotation is restricted, closing the non-radiative decay channels and leading to a significant increase in fluorescence quantum yield. escholarship.orgbioorganic-chemistry.com Theoretical models can quantify the energy barriers for these rotational motions and correlate them with the observed fluorescence properties.

| Theoretical Method | Predicted Property | Relevance to HOxAsH | Reference |

| TD-DFT | Absorption and Emission Spectra | Understanding spectral shifts upon binding | researchgate.netarxiv.orgdiva-portal.orgrsc.orgnih.gov |

| PET Models | Fluorescence Quenching/Enhancement | Explaining the fluorogenic mechanism | uleth.ca |

| Quantum Chemistry | Effect of Structural Modifications | Guiding the design of improved probes | researchgate.net |

Conformational Analysis and Energy Landscapes of the Biarsenical

The conformational state of the biarsenical probe and its target peptide is a critical determinant of the complex's stability and fluorescence. Conformational analysis, aided by both experimental techniques like NMR and computational methods, has revealed key structural features of these complexes.

NMR studies on a peptide bound to ReAsH have shown that the peptide adopts a well-defined hairpin-like turn, similar to a type-II beta-turn, formed by the central Pro-Gly sequence in the CCPGCC motif. nih.govnih.gov This hairpin structure brings the two pairs of cysteine residues into close proximity, facilitating the chelation of the biarsenical dye. nih.govnih.gov The stability of this conformation is crucial for the high affinity and specificity of the interaction. bioorganic-chemistry.comnih.gov

Computational studies have explored the energy landscapes associated with the rotation of the As-aryl bonds, a key factor in the "rotamer-restricted fluorogenicity" model. escholarship.org These studies identify low-energy, fluorescent rotameric states that are stabilized upon binding to the tetracysteine motif, and higher-energy, non-fluorescent states that are populated in the unbound form. The energy barrier between these states dictates the efficiency of fluorescence quenching. Understanding these energy landscapes is essential for the rational design of biarsenical probes with improved brightness and lower background fluorescence.

Development of Structure-Activity Relationship Models for Biarsenical Fluorophores

While formal Quantitative Structure-Activity Relationship (QSAR) models for biarsenical fluorophores are not widely published, a significant body of research contributes to a qualitative understanding of the structure-activity relationships governing their performance. These relationships connect the chemical structure of the biarsenical dye and the sequence of the tetracysteine tag to the binding affinity, fluorescence properties, and specificity of the labeling system.

The structure of the fluorophore core is a primary determinant of the spectral properties. For instance, replacing the fluorescein core of FlAsH with a resorufin (B1680543) core in ReAsH results in a red-shifted emission spectrum. acs.org The introduction of halogen atoms into the fluorescein structure can improve photostability and alter the pH sensitivity of the probe. researchgate.net

The linker between the two arsenic atoms and the amino acid sequence of the tetracysteine motif also play critical roles. The affinity and fluorescence quantum yield of the complex are highly sensitive to the amino acids between the two cysteine pairs. acs.orgbioorganic-chemistry.com The CCPGCC sequence has been identified as an optimized motif that forms a stable hairpin structure, leading to high-affinity binding and bright fluorescence. acs.orgbioorganic-chemistry.com The development of orthogonal biarsenical probes, such as AsCy3, which binds to a different tetracysteine sequence (CCKAEAACC), demonstrates the potential for designing multiple, spectrally distinct probes for simultaneous multicolor imaging. acs.orgnih.gov These findings, while not formulated as mathematical QSAR models, provide a strong foundation for the rational design of new and improved biarsenical fluorophores.

Applications in Advanced Bioimaging and Analytical Techniques

Site-Specific Protein Labeling for Live-Cell and Fixed-Cell Imaging

HOxAsH-EDT2 is a membrane-permeant, fluorogenic molecule, meaning it is non-fluorescent until it binds to its target. mdpi.com This property is highly advantageous for cellular imaging as it minimizes background fluorescence from unbound probes. The primary mechanism of action involves the specific and high-affinity binding of the two arsenic groups within the HOxAsH molecule to the four cysteine residues of a genetically encoded tetracysteine motif (e.g., Cys-Cys-Pro-Gly-Cys-Cys) within a protein of interest. mdpi.comnih.gov This interaction forms a stable covalent complex, rendering the protein fluorescent. mdpi.com

Labeling of Tetracysteine-Tagged Proteins

The core of this labeling technology is the genetic fusion of a short tetracysteine tag to a target protein. nih.gov This tag, typically 6-12 amino acids long, is minimally invasive and less likely to interfere with the protein's natural function compared to larger tags like Green Fluorescent Protein (GFP). nih.govnih.gov The sequence Cys-Cys-Xaa-Xaa-Cys-Cys, where Xaa represents a non-cysteine amino acid, provides the necessary arrangement of thiol groups for the biarsenical probe to bind. acs.org The binding of HOxAsH-EDT2 to this motif is highly specific, with dissociation constants in the picomolar to nanomolar range, indicating a very strong and stable interaction. acs.org This specific labeling has been demonstrated in various cellular contexts, including the labeling of connexin 43 in gap junctions of HeLa cells. acs.org

Strategies for Minimizing Non-Specific Binding and Background Fluorescence

A significant challenge with biarsenical probes is their potential for non-specific binding to endogenous cysteine-rich proteins, which can lead to high background fluorescence and reduced image contrast. nih.govnih.govnih.gov To address this, several strategies are employed:

Use of Dithiol Competitors: The most common strategy is the co-administration of a small dithiol compound, such as 1,2-ethanedithiol (B43112) (EDT) or 2,3-dimercaptopropanol (BAL). nih.govhku.hk These dithiols compete with non-specific, low-affinity binding sites for the biarsenical probe, effectively quenching background fluorescence while leaving the high-affinity binding to the tetracysteine tag intact. mdpi.comnih.gov

Optimized Washing Procedures: After labeling, thorough washing steps, sometimes including low concentrations of the dithiol antidote, help to remove any remaining unbound or non-specifically bound probe. nih.gov

Instant with DTT, EDT, And Low temperature (IDEAL)-labeling: This refined protocol involves the use of dithiothreitol (B142953) (DTT) as a reducing agent to ensure the cysteine thiols of the tag are in a reduced state and available for binding, especially for cell surface proteins in the more oxidizing extracellular environment. nih.gov The protocol uses a short incubation time (2-3 minutes) to achieve high labeling efficiency and specificity. nih.gov

Hydrophilic Modifications: Modifying the biarsenical dye to be less hydrophobic can reduce its tendency to bind non-specifically to membranes and hydrophobic pockets of proteins. mdpi.com

Optimization of Labeling Protocols in Different Cellular Environments

The optimal conditions for labeling with HOxAsH-EDT2 can vary depending on the cellular compartment and the specific protein being targeted. For intracellular labeling, the reducing environment of the cytoplasm generally favors the reduced state of the cysteine thiols required for binding. nih.gov However, for proteins on the cell surface or within the endoplasmic reticulum, the environment is more oxidizing, which can lead to the formation of disulfide bonds within the tetracysteine tag, preventing probe binding. nih.gov In such cases, a pre-reduction step using a reducing agent like DTT is crucial. nih.gov

The concentration of the probe and the dithiol competitor, incubation time, and temperature are all critical parameters that need to be optimized for each specific application to achieve the best signal-to-noise ratio. nih.govnih.gov For instance, protocols have been developed for long-term live-cell imaging that minimize photodamage by using the lowest possible probe concentrations and light exposure. nih.govabberior.rocks

Protein Purification and Characterization via Affinity Tagging

The high specificity and affinity of the interaction between biarsenical probes and the tetracysteine tag can be leveraged for protein purification. acs.orggoogle.com By immobilizing a biarsenical compound onto a solid support, such as chromatography beads, a highly specific affinity matrix can be created. google.com This allows for the selective capture of tetracysteine-tagged proteins from complex mixtures like cell lysates. acs.orgbio-rad.com

This method offers several advantages over traditional affinity tagging systems that use large protein tags (e.g., GST or MBP), as the small size of the tetracysteine tag is less likely to interfere with the function of the protein of interest. acs.orggoogle.com The captured protein can then be eluted by adding a competing dithiol like EDT, which reverses the binding to the immobilized probe. google.com This gentle elution method helps to preserve the structural and functional integrity of the purified protein. nih.gov

Integration in Multi-Color Fluorescence Imaging and Detection Systems

HOxAsH-EDT2, with its blue fluorescence (excitation ~380 nm, emission ~430 nm), can be used in conjunction with other fluorescent probes for multi-color imaging experiments. mdpi.comacs.org This allows for the simultaneous visualization of multiple proteins or cellular structures within the same cell. microscopyu.comnih.govnih.gov For example, HOxAsH-EDT2 can be paired with green (e.g., FlAsH, GFP) and red (e.g., ReAsH) fluorescent probes to track the co-localization and interaction of different proteins. mdpi.comacs.org The development of a palette of biarsenical dyes with distinct spectral properties has expanded the possibilities for multiplexed imaging. mdpi.comresearchgate.netbiorxiv.org

| Probe | Excitation Max (nm) | Emission Max (nm) | Color |

| HOxAsH-EDT2 | ~380 | ~430 | Blue |

| FlAsH-EDT2 | 508 | 528 | Green |

| ReAsH-EDT2 | 593 | 608 | Red |

| This table presents the spectral properties of commonly used biarsenical probes for multi-color imaging. mdpi.com |

Use in Förster Resonance Energy Transfer (FRET) Applications as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular-scale distances (typically 1-10 nm) and detecting interactions between molecules. mdpi.comteledynevisionsolutions.comrsc.org FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor.

HOxAsH-EDT2 can serve as a FRET donor for acceptor fluorophores that have an excitation spectrum overlapping with its emission spectrum. acs.org For instance, it has been suggested as a potential FRET donor for Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP). acs.org By tagging two interacting proteins with HOxAsH-EDT2 and a suitable acceptor, the proximity of the two proteins can be monitored by measuring the FRET signal. nih.gov This enables the study of protein-protein interactions, conformational changes, and other dynamic cellular processes in real-time. teledynevisionsolutions.com

Conversely, other biarsenical dyes like ReAsH have been successfully used as FRET acceptors to quench the fluorescence of donor proteins like GFP, providing a means to assess labeling efficiency. acs.org The versatility of the biarsenical-tetracysteine system allows for the strategic placement of donor and acceptor pairs to probe specific molecular events. acs.orgspringernature.comnih.gov

Applications in Advanced Microscopy Techniques (e.g., Electron Microscopy, Correlative Light-Electron Microscopy)

Biarsenical compounds, such as those in the HOxAsH-bis(1,2-ethanedithiol) family, represent a significant class of probes for advanced bioimaging. Their utility is most pronounced in correlative light-electron microscopy (CLEM), a powerful technique that merges the advantages of fluorescence microscopy with the high-resolution imaging capabilities of electron microscopy (EM). nih.govmdpi.comwikipedia.org CLEM allows researchers to visualize dynamic processes in living cells via light microscopy and then examine the same region's ultrastructure with nanometer precision using EM. nih.govgsi.de

The compound ReAsH-EDT2, a resorufin-based biarsenical probe, is particularly well-suited for CLEM applications. nih.govthermofisher.com It functions as a hybrid labeling tool, providing both a fluorescent signal for light microscopy and a mechanism for generating contrast in electron microscopy. nih.gov The methodology relies on genetically engineering a protein of interest to include a small tetracysteine (TC) tag, a sequence of amino acids (e.g., Cys-Cys-Pro-Gly-Cys-Cys) that has a high affinity for the biarsenical probe. nih.gov The membrane-permeable ReAsH-EDT2 compound is introduced to the cells, where it binds to the TC-tagged protein, causing it to fluoresce, typically in the red spectrum. gsi.dethermofisher.com

The crucial feature of ReAsH-EDT2 for electron microscopy is its ability to act as a photocatalyst. thermofisher.commpg.de Upon intense illumination with light of a specific wavelength, the bound ReAsH molecule generates reactive oxygen species, specifically singlet oxygen. mpg.de In the presence of diaminobenzidine (DAB), these reactive oxygen species locally oxidize the DAB, causing it to polymerize into an electron-dense precipitate. gsi.denih.govmpg.de This osmiophilic polymer reacts readily with osmium tetroxide during sample processing for EM, rendering the precise location of the tagged protein visible at high resolution. nih.govuniversiteitleiden.nl This photoconversion process effectively transforms the fluorescent signal into a permanent, electron-dense marker. gsi.de In contrast, the fluorescein-based analogue, FlAsH-EDT2, does not catalyze this photoconversion and is therefore not used for this type of CLEM application. thermofisher.com

Detailed research findings have demonstrated the successful application of this technique across various biological inquiries. For instance, it has been used to study the dynamics of DNA double-strand break (DSB) repair processes. Researchers have tagged the DSB repair protein 53BP1 with a TC-motif and used ReAsH-EDT2 to visualize its recruitment to sites of DNA damage in live cells before fixing the sample and using photoconversion to pinpoint the protein's location for high-resolution electron microscopy. gsi.de Other studies have utilized the ReAsH-DAB photoconversion protocol to investigate the trafficking of connexin and the structural changes of Golgi vesicles during mitosis. mpg.de

While powerful, the technique requires careful optimization of labeling and washout conditions to minimize background staining that can arise from the lipophilic nature of the biarsenical probe. scispace.com Despite this, the ReAsH-tetracysteine system remains a valuable tool for CLEM, enabling researchers to bridge the gap between the dynamics of live-cell imaging and the detailed ultrastructural context provided by electron microscopy. nih.govfrontiersin.org

Research Findings with ReAsH-EDT2 in Correlative Microscopy

| Area of Study | Protein of Interest | Microscopy Technique | Key Finding | Citations |

| DNA Damage Repair | 53BP1 | Live-cell Fluorescence Microscopy, CLEM | Visualized the recruitment of TC-tagged 53BP1 to DNA double-strand breaks. ReAsH-mediated photoconversion of DAB allowed for subsequent high-resolution EM imaging of the repair site. | gsi.de |

| Organelle Dynamics | Golgi-associated proteins | CLEM | Studied the structural changes and distribution of Golgi vesicles throughout the process of mitosis using ReAsH labeling and photoconversion. | mpg.de |

| Protein Trafficking | Connexin | CLEM | The trafficking pathways of connexin, a gap junction protein, were elucidated by tracking ReAsH-labeled proteins and then visualizing them at the ultrastructural level. | mpg.de |

| General Protein Labeling | Tetracysteine-tagged proteins | Fluorescence and Electron Microscopy | ReAsH-EDT2 serves as a specific, high-affinity label for TC-tags, enabling photoconversion of DAB to create an EM-visible precipitate at the protein's location. | nih.govthermofisher.comuniversiteitleiden.nl |

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation HOxAsH-bis(1,2-ethanedithiol) Analogues with Improved Properties

The rational design of new biarsenical probes is a key area of future research. The goal is to create next-generation analogues of HOxAsH-bis(1,2-ethanedithiol) with superior characteristics. This includes developing probes with different colors to enable multicolor imaging of multiple proteins simultaneously. acs.orgscispace.com For instance, red-emitting fluorophores are particularly desirable because they minimize cellular autofluorescence and light scattering, allowing for deeper tissue penetration. acs.org

Efforts are also focused on creating probes with lower non-specific binding, which is a known limitation of some biarsenical dyes. mdpi.com For example, the development of CrAsH, a carboxy-fluorescein analogue, demonstrated reduced non-specific binding to hydrophobic proteins compared to the original FlAsH probe, albeit with a lower affinity for the tetracysteine tag. mdpi.com The synthesis of new biarsenical probes often involves complex chemical strategies, such as the transmetalation of mercurated fluorophores. acs.org

Table 1: Examples of Rationally Designed Biarsenical Probes and Their Properties

| Probe Name | Fluorophore Core | Key Improvement | Reference |

| ReAsH | Resorufin (B1680543) | Red-shifted fluorescence | acs.org |

| CHoXAsH | Coumarin | Blue-shifted fluorescence | mdpi.com |

| AsCy3 | Cyanine (B1664457) 3 | Improved photostability and brightness | pnnl.gov |

| CrAsH | Carboxy-fluorescein | Lower non-specific binding | mdpi.com |

| F2FlAsH | Halogenated fluorescein (B123965) | Improved signal-to-noise ratio in acidic environments | uni-greifswald.de |

Strategies for Enhanced Photostability and Quantum Yield of HOxAsH-based Probes

A significant challenge in fluorescence microscopy is the photobleaching of probes and their often low quantum yields. To address this, researchers are actively pursuing strategies to enhance the photostability and quantum yield of HOxAsH-based probes. One approach involves the chemical modification of the fluorophore core. For example, halogenation of the fluorescein scaffold in probes like F2FlAsH has been shown to improve photostability and brightness. uni-greifswald.deresearchgate.net

Another strategy is the development of entirely new classes of biarsenical probes based on more robust fluorophores, such as cyanine dyes. pnnl.gov The AsCy3 probe, for instance, exhibits superior photostability compared to the original FlAsH and ReAsH probes. pnnl.gov Furthermore, understanding the mechanisms of fluorescence quenching is crucial. For HOxAsH and its analogues, fluorescence is quenched when the probe is unbound and significantly enhanced upon binding to the tetracysteine motif. ualberta.ca This is thought to be due to the restriction of vibrational deactivation and photoinduced electron transfer mechanisms upon complexation. ualberta.ca

Exploration of Novel Binding Motifs Beyond Tetracysteine for Broadened Application

The traditional tetracysteine (TC) motif (Cys-Cys-Xaa-Xaa-Cys-Cys) has been the cornerstone of biarsenical probe technology. acs.org However, the exploration of novel binding motifs is a burgeoning area of research that promises to broaden the applications of these probes. The rationale behind this exploration is to develop orthogonal labeling systems, where different probes can specifically bind to different tags within the same cell, allowing for the simultaneous visualization of multiple proteins. pnnl.gov

Researchers have successfully designed new peptide sequences that exhibit high affinity and specificity for particular biarsenical probes. For example, a new binding motif, CCKAEAACC (Cy3TAG), was designed to specifically bind the AsCy3 probe, demonstrating orthogonality with the traditional FlAsH-binding tag. pnnl.gov Another study identified an alternative binding tag, CCKACC (KA-tag), which shows different binding kinetics and affinities for FlAsH and ReAsH, enabling differential labeling. mdpi.com The discovery of these new motifs opens the door to more complex and informative live-cell imaging experiments.

Development of Optically Tunable Biarsenical Systems based on the HOxAsH Scaffold

The development of optically tunable, or photoswitchable, biarsenical systems represents a significant leap forward in live-cell imaging. These probes can be switched between fluorescent and non-fluorescent states using light of specific wavelengths. nih.gov This capability is particularly valuable for techniques like single-molecule localization microscopy (SMLM), which relies on the sequential activation and imaging of individual fluorophores to achieve super-resolution. nih.govmdpi.com

While the initial biarsenical probes like FlAsH have been used in SMLM, the development of new photoswitchable biarsenical cyanine probes is an active area of research. nih.gov These probes can be designed to be activated or deactivated with different colors of light, providing greater experimental flexibility. nih.gov The ability to control the fluorescence of HOxAsH-based systems with light opens up new possibilities for studying protein dynamics and interactions with unprecedented spatial and temporal resolution.

Integration with Super-Resolution Microscopy Techniques

The small size of the biarsenical-tetracysteine complex makes it an attractive tool for super-resolution microscopy (SRM), a collection of techniques that overcome the diffraction limit of light to achieve nanoscale resolution. scispace.comwikipedia.org Integrating HOxAsH-bis(1,2-ethanedithiol) and its analogues with various SRM modalities is a key area of future development. nih.gov

Several SRM techniques, including Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM) like Photo-Activated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can benefit from the use of small, bright, and photostable probes. mdpi.comnih.gov The development of photoswitchable biarsenical probes, as mentioned earlier, is particularly synergistic with SMLM techniques. nih.govacs.org The combination of advanced biarsenical probes with high-throughput super-resolution imaging methods will enable the rapid acquisition of large datasets of cellular structures at the nanoscale. nih.govbiorxiv.org

High-Throughput Screening Methodologies Using HOxAsH-bis(1,2-ethanedithiol)

High-throughput screening (HTS) is a powerful method for drug discovery and functional genomics, allowing for the rapid testing of large libraries of compounds. bmglabtech.com The unique properties of HOxAsH-bis(1,2-ethanedithiol) and its analogues make them well-suited for the development of HTS assays. virologyresearchservices.comevotec.com